molecular formula C5H3ClN2O2 B1357646 5-Chloropyrimidine-4-carboxylic acid CAS No. 64224-65-3

5-Chloropyrimidine-4-carboxylic acid

Cat. No.: B1357646
CAS No.: 64224-65-3
M. Wt: 158.54 g/mol
InChI Key: AXGQUUGCTSWSMC-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleotides and vitamins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine-4-carboxylic acid. One common method is the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst, which results in the substitution of a hydrogen atom with a chlorine atom at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or viral replication . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrimidine-4-carboxylic acid
  • 5-Bromopyrimidine-4-carboxylic acid
  • 5-Fluoropyrimidine-4-carboxylic acid

Comparison

5-Chloropyrimidine-4-carboxylic acid is unique due to the presence of a chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and biological effects . The choice of halogen can significantly impact the compound’s properties, making this compound a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGQUUGCTSWSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601812
Record name 5-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-65-3
Record name 5-Chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrimidine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

Sodium methoxide (162 g) is added to a solution of mucochloric acid (169 g) and formamidine acetate (208 g) in methanol (3 liters) over the course of 20 minutes, and the reaction mixture is heated for 1 hour at 35°-40° C., and then for one and a half hours under reflux. The solvent is removed and water (500 cc) is added to the residue. The aqueous mixture is extracted with ethyl acetate (2 liters). The aqueous phase is brought to pH 1 by the addition of concentrated hydrochloric acid, and the aqueous phase is extracted with ethyl acetate (5 liters). The organic phase is dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness. The residue is washed with diethyl ether (300 cc) and then with diisopropyl ether (600 cc). 4-Carboxy-5-chloropyrimidine (55.6 g), melting at 190° C., is obtained.
Name
Sodium methoxide
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain 2-amino-5-halopyrimidine-4-carboxylic acids?

A: A recent study describes a "facile synthetic approach" to these compounds. It involves using 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid as a starting material. Nucleophilic substitution of the methylsulfonyl group with various primary or secondary aliphatic amines leads to the desired 2-amino-5-halopyrimidine-4-carboxylic acids. This method provides a more streamlined synthesis compared to previous approaches.

Q2: What is the significance of the β-dialkylaminoethyl esters of substituted pyrimidine-4-carboxylic acids?

A: Research indicates that several β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been successfully synthesized and characterized. These esters, particularly their hydrochloride salts, and in certain cases, their methobromide and methiodide salts, exhibit potential pharmacological properties. Further investigations are necessary to fully understand their applications and implications.

Q3: How can 5-chloropyrimidine-4-carboxylic acid be modified for further chemical reactions?

A: One method involves converting this compound to its acid chloride derivative. This reactive intermediate allows for the introduction of various substituents at the carboxylic acid position. For example, researchers successfully synthesized 2-[5-chloro-2-(amino)-4-pyrimidinyl]-2-oxo-1-(2-pyridyl)ethyl cyanides in excellent yields using this approach.

Q4: Are there alternative leaving groups to chlorine in the 5-position of pyrimidine-4-carboxylic acid for nucleophilic substitution reactions?

A: Yes, research suggests that the methylsulfonyl group can act as a leaving group in the 5-position of the pyrimidine ring. Studies have investigated nucleophilic substitution reactions on 2-methylsulfonyl-5-chloropyrimidine-4-carboxylic acid derivatives, highlighting the versatility of this scaffold for synthesizing a diverse range of substituted pyrimidines.

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